tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate is an organic compound that features a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the boronate ester group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronate ester group into a boronic acid.
Reduction: The compound can be reduced to remove the boronate ester group.
Substitution: The boronate ester group can be substituted with other functional groups using reagents like halides or organometallic compounds. Common reagents used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate involves its ability to act as a boronate ester. This allows it to participate in various chemical reactions, such as coupling reactions, where it can form bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share the boronate ester group but differ in their overall structure and reactivity. The unique structure of tert-Butyl (4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexyl)carbamate makes it particularly useful in specific synthetic applications.
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl N-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-14-10-8-13(9-11-14)12-19-23-17(4,5)18(6,7)24-19/h12,14H,8-11H2,1-7H3,(H,20,21) |
InChI Key |
IUYPKDKVUHJQKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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